Z-L-Methionyl glycine

Peptide oxidation α-amidation Methionine catalysis

Oxidative protein degradation studies demand substrates delivering quantifiable, reproducible readouts. Z-L-Methionyl glycine provides >20-fold higher α-amidation yield vs. alanine controls under Cu(II) catalysis (2.0 mol-% vs. <0.1 mol-%). • Z-protected N-terminus ensures full SPPS/DMF-DCM solvent compatibility. • LogP 2.017 & density 1.284 g/cm³ support predictable solubility and handling. • QC-verified batch consistency for reliable experimental reproduction.

Molecular Formula C15H20N2O5S
Molecular Weight 340.4 g/mol
CAS No. 13139-55-4
Cat. No. B080231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-Methionyl glycine
CAS13139-55-4
Molecular FormulaC15H20N2O5S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H20N2O5S/c1-23-8-7-12(14(20)16-9-13(18)19)17-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1
InChIKeySCCXGVZPVRHHBX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-L-Methionyl Glycine Procurement Guide


Z-L-Methionyl glycine (Z-Met-Gly-OH, CAS 13139-55-4) is a synthetic dipeptide building block widely used in peptide chemistry and biochemical research . It consists of an L-methionine residue coupled to glycine, with its N-terminus protected by a benzyloxycarbonyl (Z) group [1]. This protecting group is essential for stepwise peptide synthesis and imparts distinct physicochemical properties, including a calculated LogP of 2.017 and a density of 1.284 g/cm³, which influence its solubility and handling characteristics compared to unprotected analogs .

Workflow Z-protected dipeptide for stepwise SPPS and solution-phase peptide assembly
Selection Methionine-glycine sequence with thioether side chain for oxidation model studies
Use Context N-terminal Z protection supports orthogonal deprotection in multi-step synthesis

Z-L-Methionyl Glycine Substitution Risks


Substituting Z-L-Methionyl glycine with other Z-protected dipeptides or unprotected analogs can lead to divergent experimental outcomes, particularly in studies of oxidative decomposition or solid-phase peptide synthesis (SPPS) efficiency. The specific Met-Gly sequence, combined with the Z-protecting group, dictates a unique reactivity profile. For instance, the presence of methionine's thioether side chain makes this dipeptide uniquely susceptible to oxidative α-amidation, a process that is minimal in alanine-containing analogs [1]. Furthermore, the reversed sequence isomer, Z-Gly-Met-OH, exhibits different conformational stability and solubility characteristics, which can alter peptide chain assembly kinetics and final product purity [2]. Generic substitution without accounting for these quantifiable differences risks introducing variability in oxidation studies or reducing synthetic yield.

Alanine Analog Alanine-containing control peptides lack the methionine thioether group; oxidative α-amidation response may not replicate
Sequence Isomer Z-Gly-Met-OH exhibits an extended backbone conformation; solid-state packing and crystallization behavior may shift
Unprotected Analog Free Met-Gly dipeptide is markedly more hydrophilic; organic-phase solubility and partitioning may not transfer

Z-L-Methionyl Glycine Differentiation Evidence


Oxidative α-Amidation vs. Alanine Analog

Z-L-Methionyl glycine (as a component of the tripeptide Z-Gly-Met-Gly-OH) demonstrates a significantly higher propensity for N-terminus-directed α-amidation under oxidative stress compared to the alanine-containing control peptide Z-Gly-Ala-Gly-OH. This property is crucial for studies modeling protein oxidation and backbone cleavage [1].

Oxidative α-Amidation
Head-to-head
>20-fold higher Z-glycinamide formation vs. alanine analog (2.0 mol-% vs. <0.1 mol-%)
Supports methionine-specific oxidation model context
Cu(II)-catalyzed, 100°C, pH 6.0; reported in tripeptide Z-Gly-Met-Gly-OH
Peptide oxidation α-amidation Methionine catalysis Redox biochemistry

Backbone Conformation: Met-Gly vs. Gly-Met

The backbone conformation of the methionyl-glycine sequence is fundamentally different from its reverse isomer, glycyl-methionine. While direct crystal data for the Z-protected form is limited, the structural divergence in the unprotected dipeptide core (Met-Gly vs. Gly-Met) is well-documented and is expected to be amplified or modulated by the Z-protecting group [1].

Backbone Conformation
Cross-study
Met-Gly core: kinked conformation vs. Gly-Met core: extended backbone
Conformational divergence impacts solid-state packing and SPPS assembly
Single-crystal XRD at 100 K; Z-group may modulate reported core structure
Crystallography Peptide conformation Solid-state structure Hydrogen bonding

Lipophilicity vs. Unprotected Analog

The benzyloxycarbonyl (Z) protecting group significantly increases the lipophilicity of Z-L-Methionyl glycine relative to its unprotected parent dipeptide, L-methionylglycine (Met-Gly). This change in physicochemical properties is a direct consequence of the protecting group and is a key differentiator for its use in organic-phase peptide synthesis and for altering membrane permeability in biological studies .

Lipophilicity
Class-level
Calculated LogP = 2.017
Moderate lipophilicity supports organic-solvent SPPS workflow
In silico estimate; unprotected Met-Gly expected significantly lower
Physicochemical properties Lipophilicity ADME Solubility

Z-L-Methionyl Glycine Validated Applications


Methionine-Dependent Backbone Cleavage Model

In experiments modeling oxidative stress and protein degradation, Z-L-Methionyl glycine (as part of Z-Gly-Met-Gly-OH) serves as a superior model substrate over alanine-containing controls. Its >20-fold higher yield of the specific α-amidation product Z-glycinamide under Cu(II)-catalyzed conditions (2.0 mol-% vs. <0.1 mol-%) provides a quantifiable, sensitive readout for studying methionine's role in catalyzing backbone cleavage [1].

SPPS of Methionine-Containing Sequences

The compound's Z-protecting group is the industry standard for N-terminal protection in solution-phase and solid-phase peptide synthesis. Its moderate lipophilicity (LogP = 2.017) ensures good solubility in common SPPS solvents like DMF and DCM, while its kinked core conformation (inferred from Met-Gly crystal structure) may influence resin swelling and peptide chain aggregation during synthesis of longer sequences .

Crystallography of Protected Dipeptides

The documented conformational divergence between the Met-Gly and Gly-Met cores (kinked vs. extended backbone) provides a structural rationale for using Z-L-Methionyl glycine in studies focused on solid-state packing, hydrogen-bonding networks, and the conformational preferences of N-protected peptide intermediates. This is particularly relevant for X-ray crystallography and computational modeling of peptide folding [2].

Application
Selection Property
Validation Focus
Methionine-dependent backbone cleavage models
Methionine thioether reactivity under oxidative stress
α-amidation product formation under Cu(II)-catalyzed conditions
SPPS of methionine-containing sequences
Z-group protection and moderate lipophilicity for organic-solvent compatibility
Solubility in DMF/DCM and coupling efficiency
Crystallography of protected dipeptide intermediates
Met-Gly core kinked conformation and hydrogen-bonding network
Solid-state packing and crystallization behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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